molecular formula C20H16FN3O2S2 B2856288 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 686773-06-8

2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2856288
CAS No.: 686773-06-8
M. Wt: 413.49
InChI Key: FDYLFGRTHKAGAL-UHFFFAOYSA-N
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Description

2-{[3-(4-Fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a chemical compound intended for research and development purposes. This synthetic molecule features a complex structure based on a tetrahydrothieno[3,2-d]pyrimidin-4-one core, which is a scaffold of significant interest in medicinal chemistry . The structure is substituted with a 4-fluorophenyl group at the 3-position and is linked via a sulfanyl bridge to an N-phenylacetamide moiety . Compounds based on the thieno[3,2-d]pyrimidine core are frequently investigated for their potential biological activities and can serve as key intermediates in the synthesis of more complex molecules for pharmaceutical research. Researchers value this family of compounds for exploring structure-activity relationships and for use in various biochemical assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S2/c21-13-6-8-15(9-7-13)24-19(26)18-16(10-11-27-18)23-20(24)28-12-17(25)22-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYLFGRTHKAGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of a suitable precursor to form the thienopyrimidine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the phenylacetamide group to the thienopyrimidine core, typically through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thienopyrimidine ring.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives differing in substituents on the thienopyrimidin core or acetamide side chain. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent on Thienopyrimidin Core Acetamide Substituent Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Features/Implications
Target Compound: 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide 4-Fluorophenyl Phenyl ~426* 1 / 5 Fluorine enhances electronic effects; phenyl group balances lipophilicity .
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Methylphenyl 4-Trifluoromethoxyphenyl ~523† 1 / 6 Methyl increases lipophilicity; trifluoromethoxy enhances metabolic stability.
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 3-Methyl, 7-Phenyl 4-Butylphenyl 463.61 1 / 5 Bulky substituents (butyl, methyl) may reduce solubility but improve target selectivity.
IWP-3: 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide 4-Fluorophenyl 6-Methylbenzothiazol-2-yl ~498‡ 1 / 6 Benzothiazole moiety enhances π-π stacking and target specificity (e.g., Wnt inhibitors).

Notes:

  • *Estimated based on molecular formula (C₂₁H₁₇FN₃O₂S₂).
  • †Calculated from data in (C₂₃H₁₈F₃N₃O₃S₂).
  • ‡Derived from (C₂₂H₁₈FN₃O₂S₃).

Key Findings from Structural Analysis

Electronic Effects : The 4-fluorophenyl group in the target compound and IWP-3 introduces electron-withdrawing properties, favoring interactions with hydrophobic pockets or halogen-bonding motifs in biological targets .

Heterocyclic Modifications : Replacement of the phenyl group with benzothiazole (IWP-3, ) introduces a heterocyclic system, which often enhances binding specificity in kinase or Wnt pathway inhibition.

Steric Effects : Bulkier substituents (e.g., butyl in ) may hinder binding to compact active sites but improve metabolic stability by shielding labile groups.

Research Implications

  • The target compound’s balance of fluorine and phenyl groups positions it as a candidate for optimizing both potency and pharmacokinetics.
  • IWP-3’s benzothiazole substitution highlights a strategy for improving target engagement in complex pathways like Wnt/β-catenin .
  • Derivatives with trifluoromethoxy or methyl groups () exemplify trade-offs between lipophilicity and solubility, guiding lead optimization in drug discovery.

Biological Activity

The compound 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide (referred to as C144-0350 ) exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its chemical structure, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for C144-0350 is C17H14FN5O2S3C_{17}H_{14}FN_5O_2S_3 with a molecular weight of approximately 466.48 g/mol. The structure comprises a thienopyrimidine core fused with a fluorophenyl group and a sulfanyl linkage, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC17H14FN5O2S3C_{17}H_{14}FN_5O_2S_3
Molecular Weight466.48 g/mol
IUPAC NameThis compound
SMILESCc1nnc(NC(CSC(N(c(cc2)ccc2F)C2=O)=NC3=C2SCC3)=O)s1

Anticancer Activity

Research indicates that C144-0350 demonstrates promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound exhibited cytotoxic effects with an IC50 value indicating significant potency against this cell line .

Enzyme Inhibition

C144-0350 has been evaluated for its ability to inhibit key enzymes involved in inflammatory processes:

  • Cyclooxygenase (COX) : Moderate inhibition was observed against COX enzymes, which are critical in the inflammatory response .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Bacterial Inhibition : It showed activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, suggesting potential as an antibacterial agent .

The biological activity of C144-0350 can be attributed to its structural features that facilitate interaction with biological targets. Molecular docking studies suggest that the presence of the fluorine atom enhances binding affinity through halogen bonding interactions with target proteins . The thienopyrimidine scaffold is known for its ability to interact with various biological macromolecules, thus influencing cellular pathways.

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A study conducted on multicellular spheroids revealed that C144-0350 effectively reduced tumor growth in a 3D culture model, indicating its potential for further development as an anticancer agent .
  • Enzyme Activity Assessment :
    • In vitro assays demonstrated that the compound inhibited both COX and lipoxygenase enzymes, which are implicated in inflammatory diseases. This dual inhibition could provide a therapeutic avenue for treating conditions like arthritis .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-{[3-(4-fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization of the thienopyrimidine core, sulfanyl group introduction, and acetamide coupling. Critical parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions (e.g., ring-opening) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for sulfanyl group incorporation .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate thioether bond formation .
  • Purity monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are essential for tracking intermediates and final product purity .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Methodological Answer : Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving ambiguous stereochemistry or crystallinity in analogs (e.g., related thienopyrimidine derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) influence the compound’s biological activity?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs with substituted phenyl groups (e.g., 4-chlorophenyl, 3,5-dimethylphenyl) and evaluate their potency against target enzymes (e.g., kinases) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes due to halogen or methyl substitutions .
  • Bioactivity assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7 or HeLa) to correlate substituent effects with cytotoxicity .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay standardization : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to validate enzyme inhibition claims .
  • Purity verification : High-performance liquid chromatography (HPLC) with >98% purity thresholds to exclude confounding effects from impurities .
  • Dose-response profiling : Test activity across a broad concentration range (nM–µM) to identify non-linear effects or off-target interactions .

Q. How can computational tools predict the compound’s pharmacokinetic properties and toxicity?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, CYP450 inhibition, and blood-brain barrier permeability .
  • Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., sulfanyl groups) .
  • Molecular dynamics (MD) : Simulate binding stability with target proteins (e.g., EGFR or VEGFR) to assess residence time and selectivity .

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